molecular formula C16H23N3O B2620204 N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide CAS No. 1436256-39-1

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Katalognummer B2620204
CAS-Nummer: 1436256-39-1
Molekulargewicht: 273.38
InChI-Schlüssel: NMHOQCDCQKOIBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide, commonly known as BMS-986142, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the JAK (Janus kinase) family of enzymes that plays a crucial role in the signaling pathways of various cytokines. BMS-986142 has shown promising results in preclinical studies for the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus.

Wirkmechanismus

BMS-986142 targets the TYK2 enzyme, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, BMS-986142 blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and autoimmune responses.
Biochemical and physiological effects:
BMS-986142 has been shown to reduce the production of pro-inflammatory cytokines such as IL-12 and IL-23 in preclinical models. It has also been shown to reduce autoantibody production in a mouse model of lupus. In addition, BMS-986142 has been shown to improve gut barrier function in a mouse model of inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

BMS-986142 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical models of autoimmune diseases, making it a well-established tool for studying the role of TYK2 in these diseases. However, one limitation of BMS-986142 is that it is not selective for TYK2 and can also inhibit other members of the JAK family of enzymes. This can complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of BMS-986142. One potential direction is the development of more selective TYK2 inhibitors that do not inhibit other JAK family members. Another direction is the clinical evaluation of BMS-986142 for the treatment of autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986142 in patients with psoriasis and inflammatory bowel disease. Finally, the role of TYK2 in other diseases, such as cancer and infectious diseases, could also be explored using BMS-986142 as a tool.

Synthesemethoden

The synthesis of BMS-986142 involves a series of chemical reactions starting from 3-(3-methylbutan-2-ylamino)benzoic acid. The acid is first converted to an acid chloride using thionyl chloride and then reacted with N,N-dimethylformamide dimethyl acetal to form an imine intermediate. The imine is then reduced using sodium triacetoxyborohydride to form the corresponding amine. Finally, the amine is reacted with cyanomethyl chloride to form BMS-986142.

Wissenschaftliche Forschungsanwendungen

BMS-986142 has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, BMS-986142 was shown to significantly reduce skin inflammation and improve clinical symptoms. In a mouse model of inflammatory bowel disease, BMS-986142 reduced inflammation and improved gut barrier function. In a mouse model of lupus, BMS-986142 reduced autoantibody production and improved kidney function.

Eigenschaften

IUPAC Name

N-(cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-11(2)13(4)18-15-8-6-7-14(12(15)3)16(20)19(5)10-9-17/h6-8,11,13,18H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHOQCDCQKOIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(C)C(C)C)C(=O)N(C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-N,2-dimethyl-3-(3-methylbutan-2-ylamino)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.